3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate
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Overview
Description
3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Formation of the Acetyloxybenzoate Moiety: The final step involves the esterification of the intermediate with 2-hydroxybenzoic acid (salicylic acid) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is likely to involve interactions with specific molecular targets and pathways. For example, the indole core may interact with enzymes or receptors in biological systems, modulating their activity. The chlorophenyl group could enhance the compound’s binding affinity to certain proteins, while the acetyloxybenzoate moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-1,3,4-oxadiazolines: These compounds share the acetyl group and have shown promising biological activities, such as antimicrobial and antiprotozoal properties
3-acetyl-1,3,4-oxadiazole: Known for its antibacterial and cytotoxicity profile.
Uniqueness
3-acetyl-1-(4-chlorophenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is unique due to its highly functionalized structure, combining an indole core with multiple functional groups. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H20ClNO5 |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
[3-acetyl-1-(4-chlorophenyl)-2-methylindol-5-yl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C26H20ClNO5/c1-15-25(16(2)29)22-14-20(12-13-23(22)28(15)19-10-8-18(27)9-11-19)33-26(31)21-6-4-5-7-24(21)32-17(3)30/h4-14H,1-3H3 |
InChI Key |
AMUFOCBDHKGMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C |
Origin of Product |
United States |
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